4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxy-2,3,5,6-tetramethylphenol with 4-methoxybenzoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylphenyl 4-methoxybenzoate
- 4-Hydroxy-2,3,5,6-tetramethylphenyl 3-methoxybenzoate
- 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-ethoxybenzoate
Uniqueness
4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate is unique due to its specific arrangement of hydroxy, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
21111-80-8 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4-hydroxy-2,3,5,6-tetramethylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-10-12(3)17(13(4)11(2)16(10)19)22-18(20)14-6-8-15(21-5)9-7-14/h6-9,19H,1-5H3 |
InChI Key |
VWHTWWIQMBIRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.